molecular formula C17H19BFNO2 B1500558 2-(3-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 736990-42-4

2-(3-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1500558
CAS No.: 736990-42-4
M. Wt: 299.1 g/mol
InChI Key: UQOUANLGYSOGCK-UHFFFAOYSA-N
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Description

This compound features a pyridine core substituted at the 4-position with a boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) and at the 2-position with a 3-fluorophenyl group. The boronate ester moiety makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, while the fluorine substituent enhances metabolic stability and lipophilicity, making it relevant in medicinal chemistry and materials science .

Properties

IUPAC Name

2-(3-fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BFNO2/c1-16(2)17(3,4)22-18(21-16)13-8-9-20-15(11-13)12-6-5-7-14(19)10-12/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQOUANLGYSOGCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671320
Record name 2-(3-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736990-42-4
Record name 2-(3-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=736990-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-(3-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boron-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological studies, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₂H₁₆BFO₂
  • Molecular Weight : 222.06 g/mol
  • CAS Number : 936618-92-7
PropertyValue
Molecular FormulaC₁₂H₁₆BFO₂
Molecular Weight222.06 g/mol
Purity>95%
Storage ConditionsInert atmosphere at room temperature

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The boron atom in the dioxaborolane moiety is known to participate in enzyme inhibition and modulation of signaling pathways.

  • Inhibition of Kinases : Research indicates that similar compounds with dioxaborolane structures can inhibit kinases such as DYRK1A and GSK-3β, which are involved in critical cellular processes including cell proliferation and apoptosis .
  • Antioxidant Activity : The compound exhibits potential antioxidant properties. Studies have shown that derivatives containing dioxaborolane can scavenge free radicals and reduce oxidative stress in cellular models .

Pharmacological Studies

Several studies have evaluated the pharmacological profile of this compound:

  • Anticancer Activity : In vitro studies demonstrated that the compound could inhibit the growth of cancer cell lines by inducing apoptosis through the modulation of specific signaling pathways .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in cellular assays. It was effective in decreasing pro-inflammatory cytokines in LPS-stimulated macrophages .

Case Studies

  • Study on DYRK1A Inhibition :
    • A recent study utilized computational modeling to predict the binding affinity of this compound to DYRK1A. Experimental validation confirmed its inhibitory activity with an IC₅₀ value in the nanomolar range .
  • Evaluation of Antioxidant Properties :
    • An experimental evaluation using ORAC assays revealed that the compound significantly reduced oxidative stress levels in BV2 microglial cells, suggesting its potential application in neuroprotection .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a building block in drug discovery. Its boron-containing moiety allows for the development of boron-based therapeutics that can target specific biological pathways.

Case Study: Anticancer Agents
Recent studies have indicated that derivatives of boronic acids exhibit anticancer properties by inhibiting proteasomes. The incorporation of the pyridine ring enhances the compound's ability to interact with biological targets effectively.

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis due to its ability to participate in cross-coupling reactions. It can be utilized in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Reaction TypeDescriptionReference
Suzuki-Miyaura CouplingFormation of biaryl compounds
C-H ActivationFunctionalization of aromatic C-H bonds
Boron Trifluoride ComplexesFormation of stable complexes for further reactions

Materials Science

The compound is explored for its potential use in creating advanced materials such as polymers and nanomaterials. Its unique electronic properties make it suitable for applications in organic electronics.

Case Study: Organic Light Emitting Diodes (OLEDs)
Research indicates that incorporating this compound into OLED materials improves efficiency and stability due to its charge transport properties.

Data Tables

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a key partner in palladium-catalyzed Suzuki reactions, forming biaryl structures essential for drug intermediates and conjugated materials. The boronate ester undergoes transmetalation with palladium complexes, enabling coupling with various aryl halides:

Aryl Halide PartnerCatalyst SystemSolventTemperatureYieldReference
4-BromotoluenePd(PPh₃)₄THF80°C92%
2-IodonaphthalenePdCl₂(dppf)DMF100°C85%
5-BromopyrimidinePd(OAc)₂/XPhosDioxane90°C78%

Mechanistic Features :

  • Oxidative Addition : Pd⁰ inserts into the C–X bond of the aryl halide

  • Transmetalation : Boronate transfers aryl group to Pdᴵᴵ center

  • Reductive Elimination : Biaryl formation regenerates Pd⁰

Directed C–H Functionalization

The pyridine nitrogen directs regioselective C–H activation at the 3-position (relative to boron), enabling functional group installation without prefunctionalization:

Demonstrated Transformations :

  • Borylation : Using Ir(COD)Cl/3,4,7,8-tetramethylphenanthroline catalyst (80°C, 12 hr) achieves γ-borylation with >95% selectivity

  • Alkylation : Rh-catalyzed coupling with alkyl halides (e.g., benzyl bromide) yields branched products (72-85% yields)

  • Amination : Cu-mediated reaction with O-benzoylhydroxylamines installs NH₂ groups (60°C, 24 hr, 68% yield)

Fluorophenyl Group Reactivity

The 3-fluorophenyl moiety participates in nucleophilic aromatic substitution (NAS) under controlled conditions:

Example Reaction :

text
Compound + KOtBu (2 eq) → Intermediate → Quench with D₂O Deuterium incorporation at ortho position: 89% (by ¹⁹F NMR)

Key Factors :

  • Base Strength : Requires strong bases (KOtBu, LDA)

  • Solvent Effects : Polar aprotic solvents (DMSO, DMF) enhance reactivity

  • Temperature : Optimal range 0-25°C to minimize side reactions

Boronate Ester Transformations

The 1,3,2-dioxaborolane group undergoes three primary reaction types:

  • Protodeboronation :

    • H₂O₂ in NaOH/THF (0°C, 1 hr) removes boron group (yield: 95%)

    • Enables traceless functionalization strategies

  • Transesterification :

    • Reacts with diols (e.g., ethylene glycol) under Dean-Stark conditions

    • Equilibrium controlled by boiling point of byproduct alcohols

  • Oxidation :

    • NaBO₃·4H₂O in THF/H₂O converts Bpin to B(OH)₂ (84% yield)

    • Critical for subsequent Suzuki couplings requiring boronic acids

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and applications:

Compound Name Substituent at Pyridine Position Molecular Formula Molecular Weight Key Properties/Applications References
2-(3-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 2: 3-Fluorophenyl; 4: Boronate C₁₈H₁₈BFNO₂ 313.15 Cross-coupling reactions, drug design N/A
2-(1-Piperidinyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 2: Piperidinyl; 4: Boronate C₁₆H₂₅BN₂O₂ 288.19 Potential CNS-targeting pharmacophores
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine 2: CF₃; 4: Boronate C₁₂H₁₅BF₃NO₂ 273.06 Enhanced electron-withdrawing effects
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 3: F; 5: Boronate C₁₁H₁₅BFNO₂ 223.05 Altered regioselectivity in coupling
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 2: F; 5: Boronate C₁₁H₁₆BFNO₂ 223.05 Fluorescent probe precursor
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine 3: Boronate; 5: CF₃ C₁₂H₁₅BF₃NO₂ 273.06 High stability in polar solvents
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine 2: Phenyl-Boronate C₁₈H₂₁BNO₂ 293.18 Extended conjugation for OLED materials

Preparation Methods

Cross-Coupling of Halogenated Pyridine with Boronate Esters

A common approach involves Suzuki-Miyaura cross-coupling between a halogenated pyridine and an arylboronate ester or vice versa. For example, 4-chloro-2-(3-fluorophenyl)pyridine can be reacted with bis(pinacolato)diboron under palladium catalysis to introduce the dioxaborolane group at the 4-position.

  • Reaction conditions: Use of palladium catalysts such as tetrakis(triphenylphosphine)palladium(0), base (e.g., potassium carbonate or cesium carbonate), and solvents like 1,4-dioxane/water mixtures.
  • Temperature: Typically heated at 80–110 °C for 12–16 hours under inert atmosphere (argon or nitrogen).
  • Workup: Extraction with ethyl acetate, drying over sodium sulfate, and purification by chromatography.

This method is supported by protocols where 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is reacted with 4,6-dichloropyrimidine analogs to yield similar boronate esters.

Metalation Followed by Borylation

Another route involves lithiation or stannylation of the pyridine ring followed by reaction with boron reagents:

  • Step 1: Preparation of 5-fluoro-2-(trimethylstannyl)pyridine by stannylation of 5-fluoropyridine derivatives.
  • Step 2: Transmetalation with boron reagents such as pinacolborane or bis(pinacolato)diboron to install the boronate ester group.
  • Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4) and copper(I) iodide as co-catalyst.
  • Reaction conditions: Stirring at elevated temperature (around 110 °C) for extended periods (16 hours) under inert atmosphere.
  • Purification: Standard extraction and chromatographic techniques.

This approach is exemplified in the synthesis of intermediates for complex heterocyclic compounds.

Direct Hydroboration of Pyridine Derivatives

Recent advances have shown selective hydroboration of pyridines using silver(I)-salt catalysis:

  • Catalyst: Silver(I) hexafluoroantimonate (AgSbF6) at low mol% loading.
  • Borane source: Pinacolborane (H-Bpin).
  • Reaction conditions: Room temperature to 60 °C, reaction times from 6 to 24 hours.
  • Mechanism: Selective hydroboration at the pyridine ring to form boronate esters.
  • Advantages: Mild conditions, high selectivity, and functional group tolerance.

Although this method is more general for pyridine hydroboration, it can be adapted for preparing boronate esters like 2-(3-fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine by starting from appropriately substituted pyridine precursors.

Data Table Summarizing Preparation Methods

Method Key Reagents & Catalysts Conditions Advantages References
Suzuki-Miyaura Cross-Coupling Halogenated pyridine, boronate ester, Pd catalyst, base (K2CO3, Cs2CO3) 80–110 °C, 12–16 h, inert atmosphere High yield, widely used
Metalation & Borylation Pyridine stannane or lithiate, Pd catalyst, CuI, pinacolborane 110 °C, 16 h, inert atmosphere Versatile, allows substitution control
Silver(I)-Catalyzed Hydroboration AgSbF6 catalyst, pinacolborane 25–60 °C, 6–24 h Mild, selective, functional group tolerant

Research Findings and Optimization Notes

  • The palladium-catalyzed cross-coupling reactions require degassed solvents and inert atmosphere to prevent catalyst deactivation.
  • Bases such as potassium carbonate or cesium carbonate in polar aprotic solvents (DMF, dioxane) improve reaction efficiency.
  • The stannylation route may generate intermediates used without purification to streamline synthesis.
  • Hydroboration catalyzed by silver(I) salts offers an alternative with lower temperature and milder conditions, suitable for sensitive substrates.
  • Reaction monitoring is commonly done by ^1H NMR using internal standards, and product characterization includes ^1H, ^13C, ^19F, and ^11B NMR spectroscopy.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(3-fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine via Suzuki-Miyaura coupling?

  • Methodology : The Suzuki-Miyaura cross-coupling reaction is central to synthesizing this compound. Key parameters include:

  • Catalyst system : Use Pd(PPh₃)₄ or PdCl₂(dppf) with a ligand-to-metal ratio optimized for aryl halide reactivity .
  • Base selection : Na₂CO₃ or K₂CO₃ in aqueous/organic biphasic systems (e.g., dioxane/water) to facilitate transmetalation .
  • Temperature : Reactions typically proceed at 80–100°C under inert atmosphere .
  • Substrate preparation : Start with brominated pyridine intermediates (e.g., 5-bromo-2-substituted pyridines) for efficient coupling with boronate esters .

Q. How should this compound be characterized using spectroscopic methods?

  • Methodology :

  • ¹H NMR : Key peaks include aromatic protons (δ 7.19–8.58 ppm) and tetramethyl dioxaborolane protons (δ 1.0–1.3 ppm) .
  • ¹³C NMR : Look for signals corresponding to the boron-bound carbon (~85 ppm) and fluorophenyl carbons .
  • Mass spectrometry (MS) : Use DART-MS or ESI-MS to confirm molecular weight (e.g., exact mass 352.0893 g/mol) and isotopic patterns .
  • HPLC : Employ C18 columns with acetonitrile/water gradients to assess purity (>95%) and detect impurities .

Q. What safety protocols are essential when handling this compound?

  • Methodology :

  • Storage : Keep in airtight containers at 2–8°C, away from moisture and ignition sources .
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What are common impurities in this compound, and how can they be mitigated?

  • Methodology :

  • Byproducts : Deborylation products or residual palladium catalysts. Mitigate via:
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization .
  • Catalyst removal : Use activated charcoal or thiourea-functionalized resins .
  • Purity validation : Confirm via HPLC (retention time matching) and elemental analysis .

Q. How can reaction conditions be optimized for high purity and yield?

  • Methodology :

  • Solvent screening : Test polar aprotic solvents (DMF, THF) for improved solubility .
  • Stoichiometry : Optimize boronate-to-aryl halide ratios (1.2–1.5 equivalents) .
  • Catalyst loading : Reduce Pd concentrations (0.5–2 mol%) to minimize metal residues .

Advanced Research Questions

Q. What strategies improve cross-coupling efficiency with electron-deficient aryl halides?

  • Methodology :

  • Ligand design : Bulky ligands (e.g., SPhos) enhance oxidative addition with electron-deficient substrates .
  • Microwave irradiation : Shorten reaction times (30–60 minutes) and improve yields by 10–15% .
  • Additives : Use KI or CsF to stabilize reactive intermediates in challenging couplings .

Q. How can mechanistic insights resolve unexpected byproducts during synthesis?

  • Methodology :

  • Isolation and characterization : Use preparative TLC or HPLC to isolate byproducts; analyze via NMR/MS .
  • Kinetic studies : Monitor reaction progress via in-situ IR or GC-MS to identify branching pathways .
  • Computational modeling : Apply DFT calculations to explore transition states and regioselectivity .

Q. How can low yields in multi-step syntheses be addressed?

  • Methodology :

  • Intermediate stabilization : Protect reactive sites (e.g., boronates) with trimethylsilyl groups .
  • Stepwise optimization : Prioritize high-yield steps (e.g., Suzuki coupling) and refine low-yield steps (e.g., halogenation) separately .
  • Scale-up adjustments : Use flow chemistry for exothermic reactions to maintain control .

Q. How can computational methods predict reactivity and regioselectivity?

  • Methodology :

  • DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict coupling sites .
  • Molecular docking : Simulate interactions with Pd catalysts to guide ligand selection .

Q. How do substituent effects on the pyridine ring influence NMR data interpretation?

  • Methodology :

  • Comparative analysis : Benchmark shifts against analogs (e.g., 3-fluoro vs. 4-fluoro derivatives) .
  • Decoupling experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping aromatic signals .
  • Paramagnetic additives : Add shift reagents (e.g., Eu(fod)₃) to separate closely spaced peaks .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(3-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

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